

# Spectroscopic Characterization of 2-Amino-5-ethylphenol: A Technical Guide

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## Compound of Interest

Compound Name: 2-Amino-5-ethylphenol

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This technical guide provides an in-depth analysis of the spectroscopic data for **2-Amino-5-ethylphenol** (CAS: 182499-90-7), a key intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.<sup>[1][2]</sup> This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of this molecule.

It is important to note that while the use of **2-Amino-5-ethylphenol** and its hydrochloride salt (CAS: 149861-22-3) is documented, publicly available experimental spectroscopic data is scarce.<sup>[3][4]</sup> This guide, therefore, leverages predictive models and comparative analysis with structurally similar compounds to provide a robust interpretation of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

## Molecular Structure and Physicochemical Properties

**2-Amino-5-ethylphenol** is an aromatic compound featuring a phenol ring substituted with an amino group at position 2 and an ethyl group at position 5. This substitution pattern dictates its chemical reactivity and is the foundation for interpreting its spectroscopic signatures.

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>11</sub> NO	PubChem[1]
Molecular Weight	137.18 g/mol	PubChem[1]
Monoisotopic Mass	137.084063974 Da	PubChem[1]
Melting Point	218 °C (decomposition, for HCl salt)	European Commission[4]
pKa <sub>1</sub> (Ammonium)	5.42	European Commission[4]
pKa <sub>2</sub> (Phenol)	10.04	European Commission[4]
Log P	1.37	European Commission[4]

The presence of both a basic amino group and an acidic phenolic hydroxyl group makes the molecule amphoteric. The ethyl group adds a non-polar, aliphatic character. These features are crucial for understanding the spectral data that follows.

Caption: Structure of **2-Amino-5-ethylphenol** with atom numbering for NMR assignments.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Based on established principles of chemical shifts and coupling constants, we can predict the <sup>1</sup>H and <sup>13</sup>C NMR spectra of **2-Amino-5-ethylphenol**.

### Predicted <sup>1</sup>H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the ethyl group protons, and the exchangeable protons of the amino and hydroxyl groups. The analysis assumes a deuterated solvent that does not exchange with the -OH and -NH<sub>2</sub> protons, such as DMSO-d<sub>6</sub>.

Proton Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Predicted Multiplicity	Integration	Rationale
H-8 ( $\text{CH}_3$ )	~ 1.1 - 1.3	Triplet (t)	3H	Aliphatic methyl protons coupled to the adjacent methylene (H-7) protons.
H-7 ( $\text{CH}_2$ )	~ 2.4 - 2.6	Quartet (q)	2H	Methylene protons coupled to the methyl (H-8) protons. Shifted downfield by the aromatic ring.
-NH <sub>2</sub>	~ 4.5 - 5.5	Broad Singlet (br s)	2H	Amino protons; chemical shift is concentration and solvent dependent. Broad due to quadrupole moment of nitrogen and potential exchange.
H-6	~ 6.5 - 6.7	Doublet (d)	1H	Aromatic proton ortho to the electron-donating -NH <sub>2</sub> group, showing only ortho coupling to H-4.

H-4	~ 6.6 - 6.8	Doublet of Doublets (dd)	1H	Aromatic proton showing ortho coupling to H-6 and meta coupling to H-3.
H-3	~ 6.8 - 7.0	Doublet (d)	1H	Aromatic proton ortho to the -OH group, showing meta coupling to H-4.
-OH	~ 8.5 - 9.5	Broad Singlet (br s)	1H	Phenolic proton; chemical shift is highly dependent on solvent and concentration.

## Predicted $^{13}\text{C}$ NMR Spectrum

The carbon NMR spectrum will reflect the electronic environment of each carbon atom. The electron-donating effects of the -OH and -NH<sub>2</sub> groups will shield the ortho and para carbons, shifting them upfield, while the carbon atoms directly attached to these groups (C2 and C5) will be significantly deshielded.

Carbon Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Rationale
C-8 ( $\text{CH}_3$ )	~ 15 - 20	Typical chemical shift for a primary aliphatic carbon.
C-7 ( $\text{CH}_2$ )	~ 28 - 33	Aliphatic methylene carbon attached to an aromatic ring.
C-6	~ 115 - 120	Aromatic CH shielded by ortho - $\text{NH}_2$ and para - $\text{OH}$ groups.
C-4	~ 118 - 123	Aromatic CH shielded by ortho - $\text{OH}$ and para - $\text{NH}_2$ groups.
C-3	~ 120 - 125	Aromatic CH ortho to the hydroxyl group.
C-1	~ 130 - 135	Quaternary aromatic carbon attached to the ethyl group.
C-2	~ 140 - 145	Aromatic carbon attached to the amino group (deshielded).
C-5	~ 148 - 153	Aromatic carbon attached to the hydroxyl group (strongly deshielded).

## Standard Protocol for NMR Data Acquisition

- Sample Preparation: Dissolve 5-10 mg of **2-Amino-5-ethylphenol** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{DMSO-d}_6$ ,  $\text{CDCl}_3$ , or  $\text{Methanol-d}_4$ ) in a standard 5 mm NMR tube. The choice of solvent is critical, as protic solvents may lead to the exchange of - $\text{OH}$  and - $\text{NH}_2$  protons with deuterium, causing their signals to disappear.
- Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
- $^1\text{H}$  NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A spectral width of approximately 12-15 ppm, centered around 6-7 ppm, is typically sufficient. A

relaxation delay of 1-2 seconds and an acquisition time of 2-3 seconds are standard starting points.

- $^{13}\text{C}$  NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., `zgpg30`). A wider spectral width (e.g., 220-250 ppm) is required. Due to the lower natural abundance and smaller gyromagnetic ratio of  $^{13}\text{C}$ , a larger number of scans and a longer relaxation delay (2-5 seconds) are necessary to achieve an adequate signal-to-noise ratio.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

## Predicted IR Absorption Bands

The IR spectrum of **2-Amino-5-ethylphenol** is expected to be rich with information, clearly indicating the presence of the O-H, N-H, aromatic C-H, and aliphatic C-H bonds.

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Intensity	Rationale
3400 - 3200	O-H stretch, N-H stretch	Strong, Broad	Overlapping bands from the phenolic hydroxyl and amino groups. The broadness is due to hydrogen bonding. The N-H stretch may appear as a doublet (symmetric and asymmetric stretching).
3100 - 3000	Aromatic C-H stretch	Medium	Characteristic of C-H bonds on the benzene ring.
2960 - 2850	Aliphatic C-H stretch	Medium	Symmetric and asymmetric stretching of the C-H bonds in the ethyl group (CH <sub>3</sub> and CH <sub>2</sub> ).
1620 - 1580	N-H bend	Medium	Scissoring vibration of the primary amine.
1600, 1500, 1450	Aromatic C=C stretch	Medium-Strong	Skeletal vibrations of the benzene ring. The pattern can be indicative of the substitution pattern.
1300 - 1200	C-O stretch (phenol)	Strong	Characteristic strong absorption for the phenolic C-O bond.
850 - 800	C-H out-of-plane bend	Strong	Bending vibration of aromatic C-H bonds. The specific frequency

is diagnostic of the 1,2,4-trisubstitution pattern.

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This predicted pattern can be compared to the experimental IR spectrum of a similar molecule, 2,5-dimethylphenol, which shows characteristic absorptions for the O-H stretch ( $\sim 3300 \text{ cm}^{-1}$ ), aromatic C-H stretch ( $\sim 3020 \text{ cm}^{-1}$ ), aliphatic C-H stretch ( $\sim 2920 \text{ cm}^{-1}$ ), and strong C-O stretch ( $\sim 1210 \text{ cm}^{-1}$ ), supporting the predictions made here.

## Standard Protocol for IR Data Acquisition (ATR Method)

- Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR unit.
- Sample Application: Place a small amount (a few milligrams) of the solid **2-Amino-5-ethylphenol** powder directly onto the ATR crystal.
- Pressure Application: Use the instrument's pressure clamp to apply firm, even pressure, ensuring good contact between the sample and the crystal.
- Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of  $4 \text{ cm}^{-1}$  over a range of  $4000$  to  $400 \text{ cm}^{-1}$ .
- Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

## Mass Spectrometry (MS)

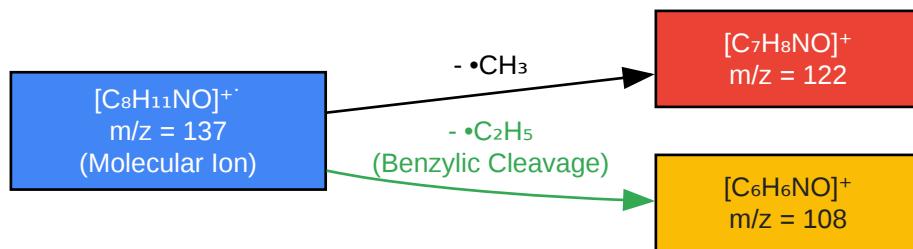
Mass spectrometry provides information about the mass-to-charge ratio ( $m/z$ ) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

## Predicted Mass Spectrum (Electron Ionization)

Under Electron Ionization (EI) conditions, **2-Amino-5-ethylphenol** is expected to produce a distinct molecular ion peak and undergo characteristic fragmentation.

m/z Value	Proposed Fragment	Rationale
137	$[\text{C}_8\text{H}_{11}\text{NO}]^+ \text{ (M}^+\text{)}$	Molecular Ion: The intact molecule minus one electron. Its presence confirms the molecular weight.
122	$[\text{M} - \text{CH}_3]^+$	Loss of a methyl radical: Fragmentation within the ethyl group.
108	$[\text{M} - \text{C}_2\text{H}_5]^+$	Loss of an ethyl radical: This is predicted to be a major fragment due to the cleavage of the benzylic C-C bond, forming a stable radical and a resonance-stabilized cation.

The fragmentation pattern can be compared to the known EI mass spectrum of the closely related compound, 2-amino-5-methylphenol ( $\text{M}^+ = 123$ ).<sup>[5]</sup> Its spectrum is dominated by the molecular ion peak ( $m/z$  123) and a very intense peak at  $m/z$  108, corresponding to the loss of a methyl radical ( $[\text{M}-\text{CH}_3]^+$ ). By analogy, the loss of an ethyl radical from **2-Amino-5-ethylphenol** to form a fragment at  $m/z$  108 is highly probable and likely to be a significant peak in the spectrum.



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Caption: Predicted major fragmentation pathway for **2-Amino-5-ethylphenol** in EI-MS.

## Standard Protocol for Mass Spectrometry Data Acquisition (EI-MS)

- Sample Introduction: For a solid sample, use a direct insertion probe. Place a small amount of the sample into a capillary tube, which is then inserted into the probe.
- Ionization: Insert the probe into the ion source of the mass spectrometer. The sample is heated until it vaporizes, and the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).
- Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and their abundance is recorded.
- Data Output: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

## Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of **2-Amino-5-ethylphenol**. The expected NMR, IR, and MS data have been detailed based on fundamental chemical principles and comparative analysis with structurally related molecules. The provided standard operating protocols offer a reliable framework for researchers to acquire experimental data. The combination of these spectroscopic techniques provides a self-validating system for the unambiguous structural confirmation of **2-Amino-5-ethylphenol**, which is essential for its application in research and development.

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